2-(3-((2-chloro-6-fluorobenzyl)thio)-1H-indol-1-yl)-1-morpholinoethanone
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Overview
Description
2-(3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE is a complex organic compound that features an indole core, a morpholine ring, and a chlorofluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Chlorofluorophenyl Group: This step involves the reaction of the indole derivative with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the Morpholine Ring: The final step involves the reaction of the intermediate with morpholine under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or bromo derivatives.
Scientific Research Applications
2-(3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The indole core is known to bind to various biological targets, while the morpholine ring can enhance the compound’s solubility and bioavailability. The chlorofluorophenyl group can contribute to the compound’s overall stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(3-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE: Lacks the fluorine atom, which may affect its biological activity.
2-(3-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE: Lacks the chlorine atom, which may influence its stability and reactivity.
Uniqueness
The presence of both chlorine and fluorine atoms in the chlorofluorophenyl group makes 2-(3-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE unique, potentially enhancing its biological activity and stability compared to similar compounds.
Properties
Molecular Formula |
C21H20ClFN2O2S |
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Molecular Weight |
418.9 g/mol |
IUPAC Name |
2-[3-[(2-chloro-6-fluorophenyl)methylsulfanyl]indol-1-yl]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C21H20ClFN2O2S/c22-17-5-3-6-18(23)16(17)14-28-20-12-25(19-7-2-1-4-15(19)20)13-21(26)24-8-10-27-11-9-24/h1-7,12H,8-11,13-14H2 |
InChI Key |
WQKYGCUFBAIRJE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)SCC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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